molecular formula C9H12O3 B13472018 Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13472018
M. Wt: 168.19 g/mol
InChI Key: FFCAXLAJBWHMPC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The bicyclo[2.1.1]hexane framework is a saturated bicyclic structure that is often incorporated into bio-active compounds. This compound is particularly notable for its sp3-rich chemical space, which makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of alkenes, which can be achieved using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through various transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical [2+2] cycloaddition process. This method can be challenging due to the need for specialized equipment and conditions, but it remains a viable route for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

Uniqueness

Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate is unique due to its sp3-rich chemical space and the specific arrangement of its bicyclic framework. This uniqueness makes it a valuable scaffold for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-8-4-9(5-8,3-6(8)10)7(11)12-2/h3-5H2,1-2H3

InChI Key

FFCAXLAJBWHMPC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CC2=O)C(=O)OC

Origin of Product

United States

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